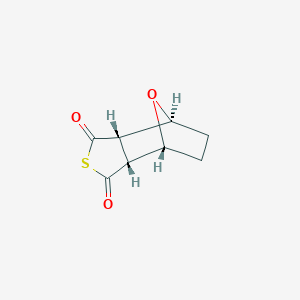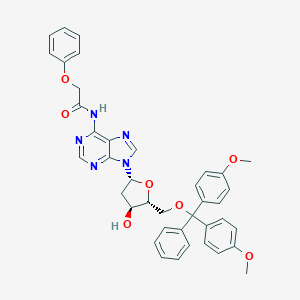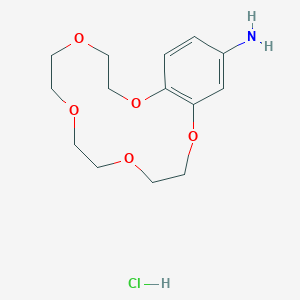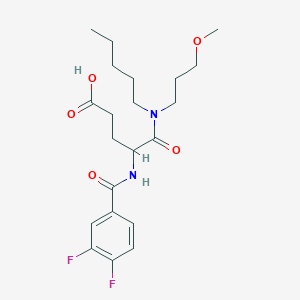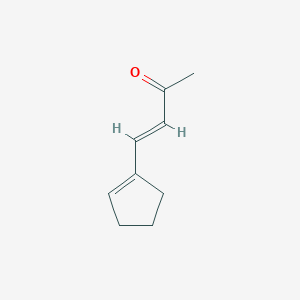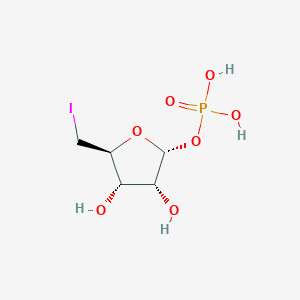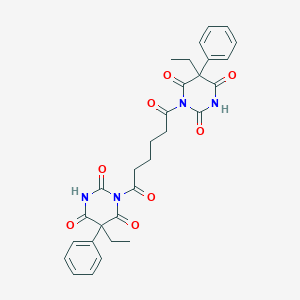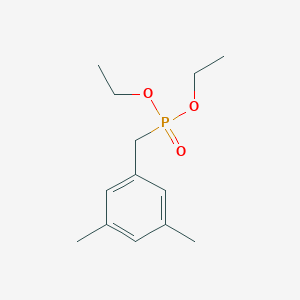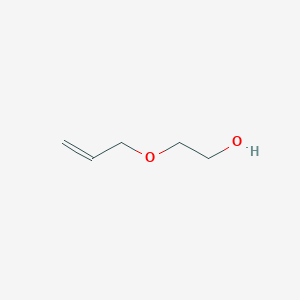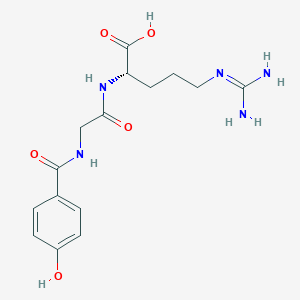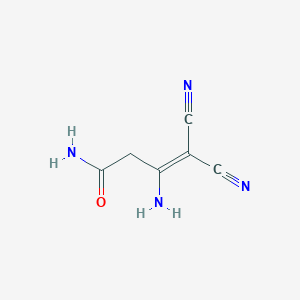
3-Amino-4,4-dicyanobut-3-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4,4-dicyanobut-3-enamide (ADCA) is a chemical compound that belongs to the family of enamide derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The exact mechanism of action of 3-Amino-4,4-dicyanobut-3-enamide is not fully understood. However, it is believed that 3-Amino-4,4-dicyanobut-3-enamide exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 3-Amino-4,4-dicyanobut-3-enamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division.
生化和生理效应
3-Amino-4,4-dicyanobut-3-enamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-Amino-4,4-dicyanobut-3-enamide can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that 3-Amino-4,4-dicyanobut-3-enamide can reduce tumor growth in animal models and improve survival rates.
实验室实验的优点和局限性
One of the main advantages of 3-Amino-4,4-dicyanobut-3-enamide is its relatively simple synthesis method and high yield. Additionally, 3-Amino-4,4-dicyanobut-3-enamide exhibits a broad range of biological activities, making it a versatile compound for various applications. However, 3-Amino-4,4-dicyanobut-3-enamide also has some limitations for lab experiments. For example, 3-Amino-4,4-dicyanobut-3-enamide is relatively unstable and can decompose over time, making it difficult to store and handle. Additionally, 3-Amino-4,4-dicyanobut-3-enamide can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-Amino-4,4-dicyanobut-3-enamide. One potential direction is the development of novel 3-Amino-4,4-dicyanobut-3-enamide derivatives with improved biological activities and stability. Another direction is the investigation of the mechanisms underlying 3-Amino-4,4-dicyanobut-3-enamide's biological activities, which could lead to the identification of new drug targets. Additionally, 3-Amino-4,4-dicyanobut-3-enamide could be used as a starting material for the synthesis of new materials and polymers with unique properties. Overall, the study of 3-Amino-4,4-dicyanobut-3-enamide has the potential to lead to significant advancements in various fields, including medicine, materials science, and organic synthesis.
合成方法
3-Amino-4,4-dicyanobut-3-enamide can be synthesized through a multi-step process using readily available starting materials. The first step involves the condensation of malononitrile with ethyl acetoacetate to form a beta-keto nitrile intermediate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is treated with acetic anhydride to obtain 3-Amino-4,4-dicyanobut-3-enamide. The overall yield of this synthesis method is around 60%.
科学研究应用
3-Amino-4,4-dicyanobut-3-enamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Amino-4,4-dicyanobut-3-enamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, 3-Amino-4,4-dicyanobut-3-enamide has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 3-Amino-4,4-dicyanobut-3-enamide has been used as a reagent for the synthesis of various heterocyclic compounds.
属性
IUPAC Name |
3-amino-4,4-dicyanobut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-2-4(3-8)5(9)1-6(10)11/h1,9H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBJJZCCAPOERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C#N)C#N)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,4-dicyanobut-3-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

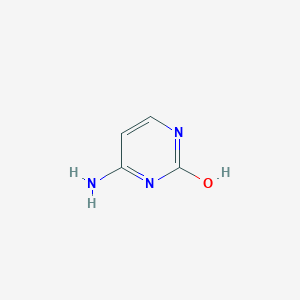
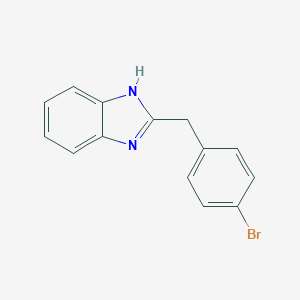
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)

